molecular formula C38H28N2O2 B8246908 (1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(1S)-2,2'-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8246908
M. Wt: 544.6 g/mol
InChI Key: QAEMDACRMMNKPF-HEVIKAOCSA-N
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Description

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene is a chiral ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties, including high stereoselectivity and the ability to form stable metal complexes. It plays a crucial role in promoting highly enantioselective reactions, making it indispensable in organic synthesis.

Preparation Methods

The synthesis of 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene involves several steps. One common method is the reaction of 2,2’-dihydroxy-1,1’-binaphthalene with ®-4,5-dihydro-4-phenyloxazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation reactions and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, promoting enantioselective reactions such as hydrogenation, hydroformylation, and carbonitration.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs that require high enantiomeric purity.

    Industry: It is used in the production of fine chemicals and materials that require precise stereochemical control.

Mechanism of Action

The mechanism by which 2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene exerts its effects involves its ability to form stable complexes with metal catalysts. These complexes facilitate the transfer of chirality to the substrate, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the ligand to transition metals such as palladium, rhodium, and nickel, which then participate in various catalytic cycles .

Comparison with Similar Compounds

2,2’-Bis[[®-4,5-dihydro-4-phenyloxazol]-2-yl]-1,1’-binaphthalene is unique due to its high stereoselectivity and stability in forming metal complexes. Similar compounds include:

    ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity and reactivity.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: A bidentate phosphine ligand used to stabilize and activate organotransition metal species

These compounds share similar applications in asymmetric catalysis but differ in their specific structures and the types of reactions they promote.

Properties

IUPAC Name

(4R)-4-phenyl-2-[1-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O2/c1-3-13-27(14-4-1)33-23-41-37(39-33)31-21-19-25-11-7-9-17-29(25)35(31)36-30-18-10-8-12-26(30)20-22-32(36)38-40-34(24-42-38)28-15-5-2-6-16-28/h1-22,33-34H,23-24H2/t33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEMDACRMMNKPF-HEVIKAOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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